F-ara-EdU is a modified version of the natural nucleoside uridine. It has several key modifications:
These modifications allow F-ara-EdU to be incorporated into DNA during cell proliferation but prevent further chain elongation due to the lack of a 3' hydroxyl group for phosphodiester bond formation (1: ). This property makes F-ara-EdU a valuable tool for studying cell proliferation and DNA synthesis in various scientific research fields.
F-ara-EdU consists of two main components:
The key features of the structure include:
The specific synthetic route for F-ara-EdU might be proprietary information, but the general approach involves nucleoside synthesis methods.
F-ara-EdU can be taken up by dividing cells and incorporated into newly synthesized DNA during S phase. This incorporation relies on cellular enzymes mistaking F-ara-EdU for thymidine, a natural DNA building block (2: ).
FEAU has been investigated for its antiviral properties, particularly against herpes simplex viruses (HSV) types 1 and 2. Studies have shown that FEAU exhibits activity comparable to acyclovir, a commonly used antiviral drug, in some models of HSV infection.
FEAU's antiviral activity is believed to be similar to that of other nucleoside analogs. It enters virus-infected cells and gets incorporated into viral DNA by viral enzymes. This incorporation disrupts the normal function of viral DNA, leading to inhibition of viral replication.
FEAU has some potential advantages over other nucleoside analogs, including: